Sitagliptin EP Impurity C, also known as 5-Desfluoro Sitagliptin, is a significant compound in the pharmaceutical industry, particularly in the context of quality control for the diabetes medication Sitagliptin. Its chemical structure is crucial for ensuring the efficacy and safety of Sitagliptin formulations. This impurity is classified under pharmaceutical impurities, which are by-products formed during the synthesis of active pharmaceutical ingredients.
The compound has the Chemical Abstracts Service number 1345822-86-7 and is synthesized from various precursors through multiple chemical reactions. It is primarily used as a reference standard in quality assurance and control during the manufacturing of Sitagliptin and its related formulations . The impurity can also be involved in regulatory submissions such as Abbreviated New Drug Applications to the Food and Drug Administration .
The synthesis of Sitagliptin EP Impurity C involves several chemical reactions, including reduction, oxidation, and condensation reactions. A notable method utilizes 2,4,5-trifluoro-phenylacetic acid as a starting material. The process typically includes:
The molecular formula of Sitagliptin EP Impurity C is with a molecular weight of 389.32 g/mol. Its structure features several functional groups that contribute to its biological activity and stability.
Sitagliptin EP Impurity C can participate in various chemical reactions typical of amines and fluorinated compounds. These include:
Technical details regarding these reactions often involve specific conditions such as temperature, solvents, and catalysts that optimize yield and purity .
Relevant analyses often employ techniques like High-Performance Liquid Chromatography for purity assessment and characterization .
Sitagliptin EP Impurity C serves several important roles in scientific research and pharmaceutical development:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1